MC 1046

Vitamin D Receptor Binding Affinity Receptor-Ligand Interaction

MC 1046 (CAS 126860-83-1) is Calcipotriol EP Impurity A, exhibiting a >100-fold reduction in biological activity and 133-fold lower VDR binding affinity vs. Calcipotriol. This validated low-activity profile makes it an essential reference standard for impurity tracking, metabolic studies, and as a negative control in VDR-mediated assays. Procure certified material for analytical method development and compliance.

Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
Cat. No. B10800545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC 1046
Molecular FormulaC27H38O3
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
InChIInChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7-,21-10+/t17-,22-,23-,24+,26+,27-/m1/s1
InChIKeyKKDBQSPKXAUHPH-BHFYCHKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one (MC 1046): Procurement Overview for a Defined Secosteroid in VDR Research


The compound, widely catalogued as MC 1046 (CAS 126860-83-1), is a C22-23-unsaturated 24-ketone metabolite and an identified impurity of the synthetic vitamin D3 analog calcipotriol (MC 903) [1]. It belongs to the class of organic compounds known as vitamin D and derivatives, characterized by a secosteroid backbone . Its molecular formula is C27H38O3, and its molecular weight is approximately 410.59 g/mol . The compound serves as a ligand for vitamin D receptor (VDR)-like receptors and is utilized primarily as a research tool to study VDR signaling pathways [2].

Why Generic Substitution Fails: Quantifiable Differentiation of MC 1046 for Precise Experimental Control


Generic substitution within the class of vitamin D3 analogs is invalid due to significant, quantifiable differences in receptor affinity, metabolic stability, and physiological effect. While compounds like calcipotriol (MC 903) are engineered for potent topical action with minimal systemic calcemic effect, their metabolites, such as MC 1046, possess drastically reduced biological activity and altered binding profiles [1]. For instance, the parent compound MC 903 is a potent VDR ligand used therapeutically, whereas MC 1046 demonstrates a >100-fold reduction in biological effect compared to its parent in U937 cells and a 133-fold lower binding affinity for the VDR [2] [3]. This positions MC 1046 not as a therapeutic agent but as a critical, quantifiable reference standard for impurity tracking, metabolic studies, or as a low-activity control in VDR-mediated assays [4].

Quantitative Differentiation Guide for (E,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one (MC 1046)


Evidence #1: VDR Binding Affinity Deficit Compared to Calcipotriol

The compound's utility as an experimental control or impurity standard is rooted in its quantifiably lower binding affinity for the vitamin D receptor (VDR) relative to its parent compound, calcipotriol (MC 903). In a VDR binding assay, MC 1046 exhibited a binding affinity that was 1/133 that of calcipotriol [1].

Vitamin D Receptor Binding Affinity Receptor-Ligand Interaction

Evidence #2: Attenuated Biological Activity in U937 Cell Model Versus Calcipotriol

As a metabolite, MC 1046 demonstrates a significant loss of biological activity compared to its parent drug, calcipotriol. In vitro assays using U937 cells, a human histiocytic lymphoma cell line, revealed that the effects of the metabolites (MC 1046 and MC 1080) were more than 100 times weaker than those of the parent compound, MC 903 [1].

Metabolic Stability Cell Proliferation Inactive Metabolite

Evidence #3: Distinct Minimal Calcemic Profile Compared to 1,25-Dihydroxyvitamin D3

The class of compounds from which MC 1046 is derived, namely calcipotriol (MC 903) and its metabolites, is characterized by a uniquely low effect on systemic calcium homeostasis compared to the natural hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). While direct in vivo data for MC 1046 is limited, its parent compound, MC 903, has been shown to have a 100-200 times weaker effect on calcium metabolism in vivo [1]. This property is conferred by rapid metabolism, including conversion to MC 1046, leading to a systemic profile distinct from calcitriol.

Calcium Homeostasis Systemic Effect In Vivo Pharmacology

Evidence #4: Identification as the Primary Metabolite and C22-23-Unsaturated 24-Ketone

MC 1046 is specifically identified as the initial, primary metabolite of calcipotriol formed by conversion into a C22-23-unsaturated 24-ketone structure [1]. In vitro metabolism studies in keratinocyte cell models (HPK1A and HPK1A-ras) show calcipotriol is initially converted into the 24-ketone (MC1046) and its 22,23-hydrogenated derivative (MC1080) [2]. Its concentration reaches a steady state after approximately 4 hours of incubation with cells in vitro, whereas another major metabolite, MC1080, continues to increase linearly over a 20-hour period [1].

Drug Metabolism Pharmacokinetics Analytical Chemistry

Evidence #5: Defined Chemical and Physical Identity as a Procurement Reference

MC 1046 possesses a definitive chemical identity, including a unique CAS number (126860-83-1), a molecular formula (C27H38O3), and a specific IUPAC name that precisely defines its stereochemistry . It is officially recognized as Calcipotriol EP Impurity A . Physical properties such as molecular weight (410.59 g/mol) and InChI Key (KKDBQSPKXAUHPH-NRCQPIEOSA-N) are consistently reported across authoritative databases and vendor datasheets, with available purity specifications of ≥98% .

Chemical Identity Quality Control Reference Standard

Optimal Research and Industrial Application Scenarios for MC 1046 ((E,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one)


Scenario 1: Reference Standard for Analytical Method Development and Quality Control

Given its defined chemical identity as Calcipotriol EP Impurity A , MC 1046 is ideally procured as a certified reference standard. Analytical chemistry and quality control laboratories can use it to develop, validate, and run HPLC, LC-MS, or other analytical methods for the detection and quantification of this specific impurity in calcipotriol drug substance and formulated products. This ensures compliance with pharmacopeial standards and drug product purity .

Scenario 2: In Vitro Metabolism and Pharmacokinetic Studies

MC 1046 is the primary, identifiable metabolite of calcipotriol, formed via initial conversion to a 24-ketone [1]. Researchers in drug metabolism and pharmacokinetics (DMPK) can source MC 1046 as an authentic standard to track and quantify its formation in in vitro models using hepatocytes, keratinocytes, or other relevant cell lines. Its distinct formation kinetics, reaching a steady state after approximately 4 hours in vitro [1], provide a quantifiable marker for studying the rate and extent of calcipotriol metabolism.

Scenario 3: Negative Control or Low-Affinity Ligand in VDR-Mediated Assays

With a VDR binding affinity that is 133-fold lower than calcipotriol [1] and >100-fold weaker biological activity in U937 cells compared to its parent [2], MC 1046 serves as an experimentally validated, low-affinity or 'inactive' control. This application is crucial for researchers studying VDR signaling, gene transcription, or cell differentiation. Using MC 1046 as a comparator allows for the precise determination of the specific, high-affinity effects of potent VDR agonists like calcipotriol or 1,25(OH)2D3, thereby increasing the rigor and interpretability of experimental results.

Scenario 4: Pharmacopeial Impurity Analysis and Stability Studies

As a known degradation product and impurity of calcipotriol , MC 1046 is an essential standard for forced degradation studies and stability-indicating method development. Pharmaceutical scientists can use it to understand the degradation pathways of calcipotriol, identify key degradants, and establish shelf-life specifications. This ensures the long-term stability, safety, and efficacy of the final drug product throughout its lifecycle .

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